molecular formula C21H23N3O4 B2388724 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923430-10-8

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2388724
M. Wt: 381.432
InChI Key: FFCSKQZUKYVOPV-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Enzyme Inhibition Studies

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide and its derivatives have been studied extensively for their inhibitory activities against various enzymes. These compounds have shown significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), suggesting potential applications in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal potential of these compounds. Some derivatives have shown good inhibitory effects against various strains of Gram-negative and Gram-positive bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Nafeesa et al., 2017); (Gul et al., 2017).

α-Glucosidase Inhibitory Potential

These compounds have been evaluated for their α-glucosidase inhibitory potential, an important target in diabetes management. Some derivatives were found to be promising inhibitors, indicating their potential use in the treatment of diabetes (Iftikhar et al., 2019).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of certain derivatives have been explored. These compounds showed potent activity against Gram-positive bacteria and also demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting a role in cancer therapy (Al-Wahaibi et al., 2021).

Anti-inflammatory and Anti-thrombotic Effects

Some derivatives have shown promising anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. This suggests their potential use in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).

Computational and Pharmacological Evaluation

Computational and pharmacological evaluations have been conducted on these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are crucial for understanding the drug-like properties and therapeutic potential of these compounds (Faheem, 2018).

Other Applications

These compounds have also been studied for various other applications, including as corrosion inhibitors (Yıldırım & Cetin, 2008), and in the design of novel derivatives with diverse biological activities, such as anticonvulsant properties (Nath et al., 2021).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)15-7-5-14(6-8-15)11-19(25)22-21-24-23-20(28-21)17-10-9-16(26-3)12-18(17)27-4/h5-10,12-13H,11H2,1-4H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSKQZUKYVOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

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